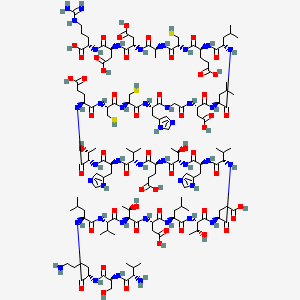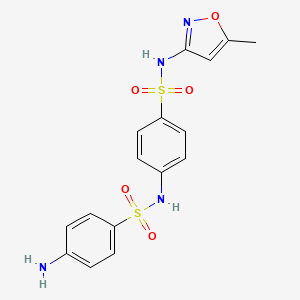![molecular formula C11H11NO2 B585590 N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide CAS No. 148564-87-8](/img/structure/B585590.png)
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide is an organic compound with a unique structure that includes a hydroxypropynyl group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. This method typically uses a palladium catalyst and copper co-catalyst to couple a terminal alkyne with an aryl halide. For instance, the reaction between 2-iodophenylacetamide and 3-hydroxyprop-1-yne in the presence of palladium acetate, copper iodide, and diisopropylethylamine in a solvent like tetrahydrofuran (THF) and dimethylformamide (DMF) can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scaling up laboratory synthesis methods, such as the Sonogashira coupling, can be applied. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the triple bond.
Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-trifluoro-N-(2-(3-hydroxyprop-1-ynyl)phenyl)acetamide: This compound has a similar structure but includes trifluoromethyl groups, which can alter its chemical properties and biological activities.
N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide: Another structurally related compound with a quinoline moiety, which can influence its pharmacological profile.
Uniqueness
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxypropynyl group, in particular, provides opportunities for further chemical modifications and applications in various fields.
Propiedades
Número CAS |
148564-87-8 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.214 |
Nombre IUPAC |
N-[2-(3-hydroxyprop-1-ynyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(14)12-11-7-3-2-5-10(11)6-4-8-13/h2-3,5,7,13H,8H2,1H3,(H,12,14) |
Clave InChI |
OYXWUVZNZWVCMQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C#CCO |
Sinónimos |
Acetamide, N-[2-(3-hydroxy-1-propynyl)phenyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)



![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)


